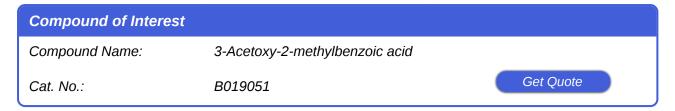


Spectroscopic and Structural Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for **3-Acetoxy-2-methylbenzoic acid** (C₁₀H₁₀O₄), a key intermediate in various synthetic pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic and Structural Data

The structural and spectroscopic properties of **3-Acetoxy-2-methylbenzoic acid** have been characterized using a variety of analytical techniques. The compound has a molecular weight of 194.18 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While detailed peak lists with chemical shifts and coupling constants for **3-Acetoxy-2-methylbenzoic acid** are not readily available in public databases, typical spectral regions for related structures can provide valuable insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons would



typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The methyl group attached to the benzene ring would likely resonate around δ 2.0-2.5 ppm, while the acetyl methyl protons would appear as a singlet further upfield, typically around δ 2.3 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region, often above δ 10 ppm.

 13 C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the ester groups are expected to have characteristic chemical shifts in the range of δ 160-180 ppm. The aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbons would appear in the upfield region (δ 15-30 ppm). Public databases indicate the availability of a 13 C NMR spectrum for this compound, sourced from the Institute of Organic Chemistry, University of Vienna.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Acetoxy-2-methylbenzoic acid** has been a subject of both experimental and theoretical studies.[2] A detailed vibrational analysis has been performed, providing assignments for the observed frequencies.

Key expected vibrational frequencies include:

- O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
- C=O stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl group, usually at a slightly higher frequency, around 1760-1770 cm⁻¹.
- C-O stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid groups would be observed in the 1100-1300 cm⁻¹ region.
- C-H stretch: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.



The PubChem database provides access to ATR-IR spectra of **3-Acetoxy-2-methylbenzoic acid**, with the data originating from Bio-Rad Laboratories, Inc. and the sample from Alfa Aesar, Thermo Fisher Scientific.[1]

Vibrational Mode	Observed Frequency (cm ⁻¹)
O-H stretch (Carboxylic Acid)	~2500-3300 (broad)
C-H stretch (Aromatic)	~3000-3100
C-H stretch (Aliphatic)	~2850-3000
C=O stretch (Ester)	~1765
C=O stretch (Carboxylic Acid)	~1700
C-O stretch	~1100-1300

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Acetoxy-2-methylbenzoic acid** (molar mass 194.18 g/mol), the molecular ion peak (M⁺) would be expected at m/z 194.

Common fragmentation pathways for similar aromatic carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the ester group. The fragmentation pattern can provide valuable structural information.

Crystal Structure

The crystal structure of **3-Acetoxy-2-methylbenzoic acid** has been determined by X-ray crystallography.[3] This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. The experimental details for the crystal structure determination are available in the cited literature.[3]

Experimental Protocols



Detailed experimental protocols are crucial for the reproducibility of scientific data. The following sections outline the general methodologies for the spectroscopic and structural analysis of **3-Acetoxy-2-methylbenzoic acid**.

Sample Preparation

For all spectroscopic analyses, the sample of **3-Acetoxy-2-methylbenzoic acid** should be of high purity. The compound is commercially available from suppliers such as Alfa Aesar and Sigma-Aldrich.[1]

NMR Spectroscopy Protocol

- Sample Preparation: A solution of 3-Acetoxy-2-methylbenzoic acid is prepared by dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CDCl₃, DMSOd₆). The concentration will depend on the type of NMR experiment being performed.
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
- Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phasing, and baseline correction.



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NMR Experimental Workflow

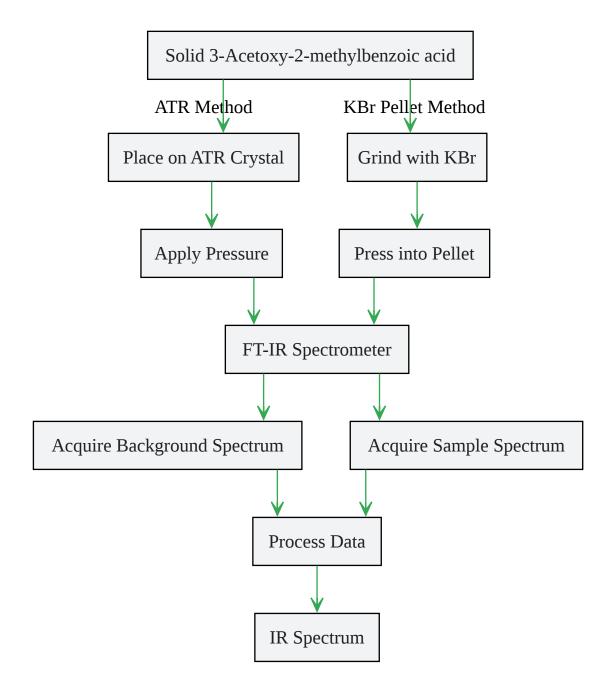
FT-IR Spectroscopy Protocol

The FT-IR spectrum of solid **3-Acetoxy-2-methylbenzoic acid** can be obtained using various techniques, with Attenuated Total Reflectance (ATR) and KBr pellets being common methods.

- ATR-FT-IR: A small amount of the solid sample is placed directly on the ATR crystal.
 Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
- KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

The study by Karthikeyan et al. utilized a Bruker IFS 66V spectrometer for FT-IR analysis in the range of 4000–400 cm⁻¹.[2]





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FT-IR Experimental Workflow

Mass Spectrometry Protocol

 Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).



- Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.



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Mass Spectrometry Workflow

Conclusion

This technical guide summarizes the available spectroscopic and structural data for **3-Acetoxy-2-methylbenzoic acid**. While foundational data from IR and crystal structure analyses are well-documented, a comprehensive public repository of detailed quantitative NMR and Mass Spectrometry data is still needed. The provided experimental workflows offer a standardized approach for researchers to generate high-quality, reproducible data for this important chemical compound, facilitating its use in drug development and scientific research.

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